molecular formula C12H14ClFO3 B12636491 Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate

Cat. No.: B12636491
M. Wt: 260.69 g/mol
InChI Key: BJTDISFCLCPDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3 It is a derivative of butanoic acid and contains a phenoxy group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate typically involves the reaction of 4-chloro-3-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated reactors and in-line monitoring systems are employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxy derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-chloro-phenoxy)butanoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 4-(4-fluoro-phenoxy)butanoate:

    Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate: A positional isomer with different substitution patterns on the phenoxy group, leading to variations in its chemical behavior and biological activity.

Properties

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

BJTDISFCLCPDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.